Acrylophenone
Overview
Description
Acrylophenone is an organic compound with the formula C9H8O . It can be polymerized to poly(phenylvinyl ketone) via radical or anionic mechanisms . It is sometimes used as a comonomer in the manufacturing of certain resins .
Synthesis Analysis
This compound is prepared using acetophenone, formaldehyde, and an amine hydrochloride in a Mannich reaction . Derivatization strategies of this compound fragments were generally similar to those of phenylketones and phenylpropanoids .Molecular Structure Analysis
The molecular formula of this compound is C9H8O . The average mass is 132.159 Da and the monoisotopic mass is 132.057510 Da .Chemical Reactions Analysis
This compound can be polymerized to poly(phenylvinyl ketone) via radical or anionic mechanisms . More detailed information about its chemical reactions is not available in the retrieved data.Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 202.6±13.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . Its enthalpy of vaporization is 43.9±3.0 kJ/mol and the flash point is 73.7±14.8 °C . The index of refraction is 1.525 and the molar refractivity is 40.6±0.3 cm3 .Scientific Research Applications
Antimicrotubular Properties
- Acrylophenone derivatives exhibit antimicrotubular activities similar to colchicine, impacting microtubule polymerization and binding processes. These properties are relevant for the study of cell division and cancer treatment research (Mallevais et al., 1984).
Cytotoxicity Evaluation
- Certain this compound structures, particularly those with N-methylpiperazine, have been synthesized and their cytotoxic effects on various human carcinoma and non-tumor cell lines have been evaluated. This research is significant in the development of potential cancer therapies (H. Gul, M. Tuğrak, H. Sakagami, 2016).
Lipid Regulation
- This compound derivatives have been tested for their effects on lipid regulation, particularly on plasmatic apolipoproteins and lipoproteins. This research contributes to understanding lipid metabolism and potential treatments for lipid disorders (J. Bard et al., 1985).
Surface Modification in Polymer Science
- This compound has been used in the surface modification of polymers, notably in grafting processes. This application is crucial in materials science, impacting the development of advanced materials with specific surface properties (D. Ruckert, G. Geuskens, 1996).
Anti-Implantation Agents
- Some this compound derivatives have been studied for their anti-implantation activity, which could be relevant in the development of contraceptive methods (Atul Gupta et al., 2009).
Photopolymerization and Photoinitiation
- This compound derivatives are significant in the field of photopolymerization, acting as photoinitiators. This is important in industrial applications like coatings and adhesives, where controlled polymerization is essential (Yunhui Tang et al., 2017).
Biological Activity Against Parasites
- Studies have evaluated this compound derivatives for their biological activity against parasites such as Trypanosoma brucei brucei, contributing to research in tropical medicine and parasitology (P. Loiseau, P. Depreux, 1994).
Mechanism of Action
Target of Action
Acrylophenone, also known as 1-phenylprop-2-en-1-one, is an organic compound that has been studied for its cytotoxic properties . The primary targets of this compound are tumor cell lines such as Ca9-22 (human gingival carcinoma), HSC-2 (human oral squamous carcinoma), HSC-3 (human oral squamous carcinoma), and HSC-4 (human oral squamous carcinoma) .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cellular respiration and DNA synthesis. This compound can inhibit mitochondrial respiration , disrupt microtubular polymerization , and inhibit DNA topoisomerase enzyme . These disruptions can lead to downstream effects such as cell death, particularly in tumor cells.
Pharmacokinetics
The compound’s cytotoxic properties suggest that it can be absorbed and distributed to the target cells where it exerts its effects
Result of Action
The result of this compound’s action is cytotoxicity towards certain tumor cell lines By interacting with its targets and disrupting key biochemical pathways, this compound can induce cell death in these cells
properties
IUPAC Name |
1-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIZKZHDMPERHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26742-84-7 | |
Record name | Poly(vinyl phenyl ketone) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26742-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30227607 | |
Record name | 3-Oxo-3-phenylpropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
768-03-6 | |
Record name | 1-Phenyl-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxo-3-phenylpropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxo-3-phenylpropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-2-propen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-PHENYLPROPENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4QWF7V5AA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of acrylophenone?
A1: this compound has the molecular formula C9H8O and a molecular weight of 132.16 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize this compound derivatives?
A2: Researchers frequently employ UV-Visible spectroscopy, FT-IR spectroscopy, and NMR (1H and 13C) spectroscopy to characterize this compound derivatives. [, , , , ]
Q3: What is the primary synthetic route for preparing this compound derivatives?
A3: The Claisen-Schmidt condensation reaction between acetophenone and various substituted benzaldehydes under basic conditions is the most common method for synthesizing this compound derivatives. [, , , , ]
Q4: Can alternative synthetic approaches be used to prepare this compound derivatives?
A4: Yes, this compound derivatives can be synthesized through the KHSO4-assisted Michael addition-elimination reaction of 3-(dimethylamino)-1-phenylprop-2-en-1-ones with diamines in water. [] Additionally, hexamethylenetetramine can be used as an inexpensive Mannich reagent in the synthesis of acrylophenones. []
Q5: Does this compound undergo any characteristic rearrangements?
A5: Yes, 3,3-bis(alkylthio)-2-methyl-1-arylprop-2-en-1-ones, a class of this compound derivatives, undergo base-catalyzed rearrangements to produce 3-alkylthio-2-alkylthiomethylacrylophenones. [, ]
Q6: What are some of the reported biological activities of this compound derivatives?
A6: Research suggests this compound derivatives exhibit a variety of biological activities, including spermicidal, [, ] anti-microtubular, [, , ] anti-cancer, [, , , ] and anti-oxidant properties. []
Q7: How do this compound derivatives exert their anti-microtubular activity?
A7: Similar to colchicine, this compound derivatives disrupt the microtubule system, affecting various cellular processes, such as lipoprotein secretion. [, ]
Q8: What is the mechanism of action for the spermicidal activity of this compound derivatives?
A8: While the exact mechanism remains to be fully elucidated, studies suggest that the this compound moiety plays a crucial role in the spermicidal activity of these compounds. [, ]
Q9: Have this compound derivatives shown potential in treating hyperlipidemia?
A9: Research indicates that certain this compound derivatives, particularly those with a methoxy group on the aromatic ring, can reduce serum triglyceride, cholesterol, and phospholipid levels in rats with Triton WR 1339-induced hyperlipidemia. [, ]
Q10: Have any specific drug delivery strategies been explored for this compound derivatives?
A10: Researchers have investigated using low-density lipoprotein (LDL) as a delivery vehicle for an this compound-based antineoplastic molecule to target cancer cells selectively. [, ]
Q11: Has computational chemistry been utilized in this compound research?
A11: Yes, molecular docking studies have been performed to investigate the binding interactions of this compound derivatives with specific target proteins, such as estrogen receptors and bacterial proteins. [, , ]
Q12: How does the structure of this compound derivatives influence their activity?
A12: Studies highlight the importance of substituents on the phenyl rings in modulating the biological activity of this compound derivatives. For instance, the presence of a methoxy group can enhance anti-microtubular and normolipemic effects. [, , ] Additionally, different substituents on the this compound scaffold impact their binding affinities and interactions with target proteins. [, , ]
Q13: Have this compound derivatives been explored in materials science?
A13: Yes, certain this compound derivatives, such as 3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones, exhibit significant fluorescent properties, making them potentially suitable as biological probes. [, ]
Q14: What about the stability of this compound and its derivatives?
A14: While specific stability data for this compound and its derivatives were not detailed in the provided articles, research on related compounds like 2-(aminomethyl) acrylophenones (AMA) shows their susceptibility to degradation or metabolism in biological environments, prompting the exploration of drug delivery systems. [, ]
Q15: Has any research explored the environmental impact of this compound?
A15: None of the provided articles delved into the environmental impact or degradation pathways of this compound.
Q16: What analytical techniques are commonly used to study this compound?
A16: Researchers utilize various techniques to analyze this compound, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), thin-layer chromatography (TLC), and elemental analysis, in addition to the spectroscopic methods mentioned earlier. [, , ]
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